N-(cyanomethyl)-N-cyclopropyl-4-(difluoromethoxy)-3-methoxybenzamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-4-(difluoromethoxy)-3-methoxybenzamide is a synthetic organic compound characterized by the presence of a cyanomethyl group, a cyclopropyl group, and difluoromethoxy and methoxy substituents on a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-(difluoromethoxy)-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursorsThis can be achieved using difluorocarbene reagents under specific conditions . The cyanomethyl group can be introduced via cyanoacetylation of amines . The cyclopropyl group is often incorporated through cyclopropanation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-4-(difluoromethoxy)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyanomethyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethoxy and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted benzoic acids, while reduction can produce amine derivatives.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-4-(difluoromethoxy)-3-methoxybenzamide has several scientific research applications:
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It finds applications in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-4-(difluoromethoxy)-3-methoxybenzamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways . The cyanomethyl and cyclopropyl groups contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethoxy-substituted benzamides and cyanomethyl derivatives. Examples are:
- N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)-3-methoxybenzamide
- N-(cyanomethyl)-N-cyclopropyl-4-(difluoromethoxy)-3-ethoxybenzamide
Uniqueness
N-(cyanomethyl)-N-cyclopropyl-4-(difluoromethoxy)-3-methoxybenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethoxy and methoxy groups on the benzamide core enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-4-(difluoromethoxy)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O3/c1-20-12-8-9(2-5-11(12)21-14(15)16)13(19)18(7-6-17)10-3-4-10/h2,5,8,10,14H,3-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWZFTRETBVRGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N(CC#N)C2CC2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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